1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is , with a molar mass of approximately 208.17 g/mol. The compound features a pyrazole ring and an oxadiazole moiety, which contribute to its potential biological activities and applications in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically as a pyrazole derivative due to the presence of the pyrazole ring. It is also associated with oxadiazoles, which are known for their diverse biological properties. The compound is identified by its CAS number 1155064-95-1, and it has been referenced in various chemical databases and patent literature .
The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions that integrate both the pyrazole and oxadiazole components.
Technical Details:
This multi-step synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
The molecular structure of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid features:
The compound's structure can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
Technical Details: The reactivity of the compound allows it to be utilized in synthesizing more complex molecules or as a precursor in pharmaceutical formulations .
The mechanism of action for compounds containing oxadiazoles and pyrazoles often involves interactions at the molecular level that lead to biological activity:
Data: Research indicates that derivatives of oxadiazoles have shown promising results in antibacterial, antitumor, and anti-inflammatory activities .
Relevant data regarding these properties are crucial for applications in drug formulation and development .
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The 1,2,4-oxadiazole ring has emerged as a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties. This five-membered heterocycle containing one oxygen and two nitrogen atoms serves as a stable replacement for ester and amide functionalities, particularly when metabolic instability (e.g., hydrolysis) limits drug development [1]. Its planar structure enables π-π stacking interactions, while the N-O bond contributes to moderate dipole moments (4-5 D) that influence molecular recognition. By the 1940s, researchers recognized its pharmacological potential, culminating in the 1960s approval of oxolamine—the first commercial drug containing a 1,2,4-oxadiazole ring—as a cough suppressant [1].
The bioisosteric equivalence of 1,2,4-oxadiazoles arises from their ability to:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann and Krüger’s azoxime synthesis |
1960s | Oxolamine | Antitussive | First FDA-approved 1,2,4-oxadiazole drug |
2011 | Phidianidines A/B | Cytotoxic natural products | Isolated from sea slug, validated natural occurrence |
2020 | Xanthine oxidase inhibitors | Anti-gout | IC₅₀ = 0.121 µM (63-fold > allopurinol) [7] |
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with broad therapeutic applications. The pyrazole nucleus (two adjacent nitrogen atoms within a five-membered ring) exhibits prototrophic tautomerism, enabling multiple hydrogen-bonding configurations critical for target binding [8]. By the late 19th century, Gabriel and Colman isolated pyrimidine derivatives, laying groundwork for pyrazole hybridization strategies [10]. Modern derivatives exploit substitutions at N1, C3, C4, or C5 to optimize pharmacological profiles:
The carboxylic acid group at pyrazole-C4, as present in the target hybrid, enhances water solubility and enables salt formation for improved bioavailability. This positioning also facilitates metal coordination (e.g., zinc-binding in enzyme active sites) and ionic interactions with basic residues.
Early synthetic routes to oxadiazole-pyrazole hybrids adapted amidoxime cyclization methodologies. The canonical approach involved three strategic steps:
Table 2: Representative Synthetic Routes to Oxadiazole-Pyrazole Hybrids
Method | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Amidoxime + Acyl chloride | Solvent-free, melting | 35–50% | Simple reagents | Low yield, purification issues |
Amidoxime + Activated ester | K₂CO₃, toluene, reflux | 50–95% | Easier work-up | Moderate reaction time (~12 h) |
T3P-mediated coupling | TEA, ~80°C | 87–97% | High yields, short time (0.5–6 h) | Costly activating agent |
Aqueous cyclization | H₂O, reflux, 12 h | 35–93% | Solvent-free, catalyst-free | Variable yields |
Structural variations focused on optimizing three regions:
SAR studies demonstrated that 3-methyl-1,2,4-oxadiazole provided optimal steric bulk without electron-withdrawing effects that diminish the carboxylic acid’s acidity. Hybrids with this motif consistently showed superior IC₅₀ values in enzymatic assays (e.g., xanthine oxidase inhibition at nanomolar levels) compared to bulkier analogues [7].
Table 3: Structure-Activity Relationship (SAR) of Key Hybrid Regions
Structural Region | Variations Tested | Impact on Bioactivity |
---|---|---|
Oxadiazole C-3 substituent | Methyl, phenyl, trifluoromethyl | Methyl: Optimal metabolic stability & potency |
Pyrazole C-3/C-5 substitution | H, methyl, halogen, aryl | Unsubstituted C-3/C-5 favored for enzyme inhibition |
N-1 linker length | Direct bond, -CH₂-, -CH₂CH₂- | -CH₂- balanced flexibility and steric constraints |
Carboxylic acid replacement | Tetrazole, acyl sulfonamide, ester | Free carboxylic acid essential for ionic interactions |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0